molecular formula C10H13O4P B8776049 Dimethyl 2-oxo-2-phenylethylphosphonate CAS No. 1015-28-7

Dimethyl 2-oxo-2-phenylethylphosphonate

Cat. No. B8776049
Key on ui cas rn: 1015-28-7
M. Wt: 228.18 g/mol
InChI Key: MBYFZYKLKDLPEU-UHFFFAOYSA-N
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Patent
US04243595

Procedure details

A solution of 74.5 g (600 mmoles) dimethyl methylphosphonate (Aldrich) in 750 ml dry tetrahydrofuran was cooled to -78° in a dry nitrogen atmosphere. To the stirred phosphonate solution was added 265 ml of 2.34 M n-butyllithium in hexane solution (Alfa Inorganics, Inc.) dropwise over a period of 30 minutes at such a rate that the reaction temperature never rose above -65°. After an additional 5 minutes stirring at -78°, 41 g (300 mmole) of methyl azoate was added dropwise at a rate that kept the reaction temperature less than -70° (10 minutes). After 1 hour at -78° the reaction mixture was allowed to warm to ambient temperature, neutralized with 35 ml acetic acid and rotary evaporated to a white gel. The gelatinous material was taken up in 75 ml water, the aqueous phase extracted with 300 ml portions of ether (3x), the combined organic extracts were backwashed (50 cc H2O), dried (MgSO4), and concentrated (water aspirator) to a crude residue and distilled, b.p. 130°-5° (0.04 mm) to give 35 g (29%) dimethyl 2-oxo-2-phenylethylphosphonate (2a).
Quantity
74.5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
265 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].P(=O)([O-])[O-].[CH2:12]([Li])[CH2:13][CH2:14]C.C(O)(=O)C.[O:21]1[CH2:25][CH2:24][CH2:23][CH2:22]1>CCCCCC>[O:21]=[C:25]([C:24]1[CH:14]=[CH:13][CH:12]=[CH:22][CH:23]=1)[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]

Inputs

Step One
Name
Quantity
74.5 g
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
750 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])=O
Name
Quantity
265 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After an additional 5 minutes stirring at -78°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
41 g (300 mmole) of methyl azoate was added dropwise at a rate that
CUSTOM
Type
CUSTOM
Details
the reaction temperature less than -70° (10 minutes)
Duration
10 min
WAIT
Type
WAIT
Details
After 1 hour at -78° the reaction mixture was allowed
Duration
1 h
CUSTOM
Type
CUSTOM
Details
rotary evaporated to a white gel
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with 300 ml portions of ether (3x)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (water aspirator) to a crude residue
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O=C(CP(OC)(OC)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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